molecular formula C8H6N2O2S2 B8383744 Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate

Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B8383744
M. Wt: 226.3 g/mol
InChI Key: HPXIHWVIPHPVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C8H6N2O2S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

methyl 5-thiophen-2-yl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C8H6N2O2S2/c1-12-8(11)7-10-9-6(14-7)5-3-2-4-13-5/h2-4H,1H3

InChI Key

HPXIHWVIPHPVHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(S1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Thiophenecarboxylic acid hydrazide (200 mg, 1.4 mmol) and Et3N (392 μL, 2.8 mmol) were dissolved in CH2Cl2 (7 mL) and treated with methyl oxalyl chloride (130 μL, 1.4 mmol) dropwise at 0° C. The reaction mixture was warmed slowly to room temperature and stirred for 16 h before the solvent was removed in vacuo. The residue was dissolved in toluene (13 mL) and treated with recrystallized Lawesson's reagent (1.14 g, 2.1 mmol), and warmed at 110° C. for 6 h. Upon completion, the reaction mixture was diluted with EtOAc and washed with water, saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure. Flash chromatography (SiO2, 3×18 cm, 25% EtOAc-hexanes) afforded the title compound (106 mg, 33%) as a yellow solid: 1H NMR (CDCl3, 500 MHz) δ 7.66 (dd, 1H, J=0.9, 3.7 Hz), 7.58 (dd, 1H, J=0.9, 5.1 Hz), 7.16 (dd, 1H, J=3.9, 4.8 Hz), 4.05 (s, 3H); 13C NMR (CDCl3, 150 MHz) δ 166.5, 159.2, 158.4, 131.5, 131.2, 131.17, 128.5, 53.9; HRMS-ESI-TOF m/z 226.9943 ([M+H]+, C8H6N2O2S2 requires 226.9943).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl oxalyl chloride
Quantity
130 μL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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